Methylprednisolone suleptanate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
90350-40-6 |
|---|---|
Molecular Formula |
C33H48NNaO10S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |
InChI Key |
CDMLLMOLWUKNEK-AOHDELFNSA-M |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Other CAS No. |
90350-40-6 |
Synonyms |
methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |
Origin of Product |
United States |
Chemical Synthesis and Analog Development Research
Synthetic Pathways for Methylprednisolone (B1676475) Suleptanate
The synthesis of methylprednisolone suleptanate involves a multi-step chemical process designed to attach a specific solubilizing side chain to the C21 hydroxyl group of the parent steroid, methylprednisolone. One documented pathway involves the initial preparation of a specialized suleptanate moiety, followed by its esterification with methylprednisolone. drugfuture.com
A common synthetic route can be outlined as follows: drugfuture.com
Preparation of the Suleptanate Side Chain: The synthesis begins with the reaction of suberic acid with pivaloyl chloride and triethylamine. This activated suberic acid is then condensed with the sodium salt of N-methyltaurine.
Formation of the Triethylammonium Salt: The resulting product, 8-oxo-8-[N-(2-sulfoethyl)-N-methylamino]octanoic acid, is treated with triethylamine and hydrochloric acid to yield the corresponding triethylammonium salt. This step is crucial for the subsequent condensation reaction.
Condensation with Methylprednisolone: The final step is the condensation of the triethylammonium salt with methylprednisolone. This reaction is facilitated by the use of pivaloyl chloride and dimethylaminopyridine, resulting in the formation of this compound. drugfuture.com
This synthetic approach allows for the creation of the specific 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) ester of methylprednisolone. wikipedia.org The process has also been adapted for the synthesis of radiolabeled versions of the compound for research purposes, for instance, using tritium-labeled methylprednisolone as a starting material. drugfuture.com
Table 1: Key Reactants in a Synthetic Pathway for this compound
| Reactant Name | Role in Synthesis |
|---|---|
| Methylprednisolone | The parent steroid molecule. |
| Suberic acid | Forms the backbone of the ester side chain. |
| Pivaloyl chloride | An activating agent for carboxylic acids. |
| N-methyltaurine sodium salt | Provides the terminal sulfonate group for water solubility. |
| Triethylamine | A base used to facilitate the reactions. |
| Dimethylaminopyridine | A catalyst for the final esterification step. |
Design Principles for Methylprednisolone Ester Prodrugs
The development of this compound is rooted in the principles of prodrug design, which aim to overcome limitations of a parent drug, such as poor solubility. nih.govijpcbs.com For corticosteroids like methylprednisolone, which is practically insoluble in water, creating a water-soluble ester prodrug is essential for developing intravenous formulations. wikipedia.orgnih.gov
The core design principles for these prodrugs involve a careful balance between two conflicting requirements: nih.gov
Solution Stability: The prodrug must be stable enough in an aqueous solution to allow for a reasonable shelf life (e.g., two years at room temperature). nih.gov
In Vivo Conversion: Once administered, the prodrug must be rapidly and completely converted back to the active parent drug (methylprednisolone) by enzymes in the body. nih.gov
Ester hydrolysis is the primary chemical reaction that limits the shelf life of these prodrugs in solution. nih.gov The design strategy, therefore, focuses on selecting a "pro-moiety" (the ester group) that optimizes the pH-rate profile of this hydrolysis. The goal is to find a pH at which the solution has maximum stability while ensuring the ester bond is still labile enough for enzymatic cleavage in the body. nih.gov this compound was specifically engineered as a more soluble alternative to other esters like methylprednisolone sodium succinate (B1194679), which can be unstable in solution. wikipedia.orgnih.govnih.gov The suleptanate side chain provides high water solubility while maintaining characteristics that allow for efficient conversion to methylprednisolone in vivo.
Derivatization Strategies for Enhanced Pharmacological Profiles
Derivatization, or the chemical modification of a compound, is a key strategy for enhancing the pharmacological properties of corticosteroids. For methylprednisolone, this typically involves esterification at the C-21 hydroxyl group to create prodrugs with improved characteristics. nih.govacs.org
Several derivatization strategies have been explored to improve upon the profiles of corticosteroids:
Improving Solubility and Stability: The primary goal of creating esters like the suleptanate and succinate is to increase water solubility for parenteral administration. wikipedia.orgwikipedia.org Research has focused on designing ester linkages that not only confer solubility but also enhance stability in solution before administration. nih.gov
Combining Pharmacological Actions: Derivatization can be used to create new chemical entities that combine the properties of a glucocorticoid with another therapeutic agent. For example, nitro esters of prednisolone (B192156) have been synthesized by linking the steroid to nitric oxide (NO)-donating moieties. nih.govacs.org This approach aims to create a compound with both the anti-inflammatory effects of the glucocorticoid and the biological actions of NO. nih.gov
Altering Lipophilicity and Targeting: Modifying the ester group can change the lipophilicity of the drug, which in turn affects its absorption, distribution, and permeability across biological membranes. ijpcbs.com By attaching different linkers, such as alkyl chains or aromatic rings, the physicochemical properties can be fine-tuned. nih.govacs.org More complex derivatization strategies involve linking the steroid to larger molecules, such as lysozyme, to achieve targeted delivery to specific tissues, like the kidneys. mdpi.com
These derivatization approaches highlight the versatility of medicinal chemistry in optimizing the therapeutic potential of established drugs like methylprednisolone.
Table 2: Examples of Derivatization Strategies for Corticosteroids
| Derivatization Strategy | Pro-Moiety Example | Goal of Modification |
|---|---|---|
| Enhancing Water Solubility | Suleptanate, Succinate | To create formulations for intravenous use. wikipedia.orgwikipedia.org |
| Combining Therapeutic Effects | Nitrooxyalkyl linkers | To combine glucocorticoid and nitric oxide actions. nih.govacs.org |
| Improving Solubility Profile | Piperidine or Piperazine rings | To create more water-soluble salts of ester derivatives. acs.org |
| Targeted Drug Delivery | Linkage to Lysozyme | To increase drug concentration in specific organs like the kidney. mdpi.com |
Pharmacological Mechanisms of Action at the Molecular and Cellular Levels
Glucocorticoid Receptor Binding and Activation Kinetics
The mechanism of action for methylprednisolone (B1676475) commences with its binding to specific intracellular glucocorticoid receptors (GRs) located in the cytoplasm of target cells. laphil.comnih.gov These receptors, in their inactive state, are part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. researchgate.net
Upon entering the cell, the lipophilic methylprednisolone molecule binds to the ligand-binding domain of the GR. This binding event triggers a conformational change in the receptor protein, causing the dissociation of the associated heat shock proteins. nih.gov This "activation" exposes the DNA-binding domain and nuclear localization signals on the receptor.
The activated hormone-receptor complex then rapidly translocates from the cytoplasm into the nucleus. nih.govnih.gov Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. researchgate.netnih.gov This binding modulates the transcription of these corticosteroid-responsive genes, either increasing or decreasing their expression. nih.govnih.gov The entire process, from cytoplasmic binding to gene expression modulation, is a dynamic one, with the nuclear export of the receptor being a slow process, allowing for sustained action. nih.gov While methylprednisolone does not bind to transcortin (corticosteroid-binding globulin), it does bind to albumin and exhibits linear, non-saturable plasma protein binding. nih.govderangedphysiology.com
Genomic and Non-Genomic Signaling Pathways Modulated by Methylprednisolone
Methylprednisolone exerts its effects through two primary signaling pathways: genomic and non-genomic. nih.govnih.gov These pathways are distinguished by their speed of onset and their underlying molecular mechanisms.
Genomic Pathway: This is the classical, slower-acting mechanism that involves the modulation of gene expression. researchgate.net As described above, after binding to cytosolic GRs and translocating to the nucleus, the methylprednisolone-GR complex directly alters the transcription rates of target genes. nih.gov This process takes hours to days to manifest its full effects as it requires the synthesis of new proteins. drugbank.com The genomic pathway is responsible for the majority of the anti-inflammatory and immunosuppressive effects of glucocorticoids. cell.com
Non-Genomic Pathway: Methylprednisolone can also elicit rapid biological effects that occur within seconds to minutes, too quickly to be explained by gene transcription and protein synthesis. nih.govcell.com These non-genomic actions are thought to be mediated by several mechanisms:
Membrane-bound Glucocorticoid Receptors (mGRs): Specific receptors on the cell membrane can be activated by glucocorticoids, triggering rapid intracellular signaling cascades. researchgate.netnih.gov
Cytosolic GR-mediated effects: The cytosolic GR, independent of its transcriptional activity, can interact with other signaling molecules in the cytoplasm. bohrium.com
Physicochemical interactions: At high concentrations, methylprednisolone may directly interact with and alter the physicochemical properties of cellular membranes, influencing ion transport. bohrium.com
These rapid, non-genomic actions are particularly relevant in high-dose "pulse" therapy, where they contribute to immediate therapeutic effects that cannot be accounted for by the genomic pathway alone. researchgate.net For instance, research has shown that methylprednisolone can rapidly facilitate the release of certain neurotransmitters in the brain through non-genomic mechanisms involving membrane-bound receptors. nih.gov
| Pathway | Mediator | Onset of Action | Primary Mechanism |
| Genomic | Cytosolic Glucocorticoid Receptor (cGR) | Hours to days | Regulation of gene transcription (transactivation/transrepression) |
| Non-Genomic | Membrane-bound Glucocorticoid Receptor (mGR), Cytosolic GR, Direct membrane interaction | Seconds to minutes | Activation of intracellular signaling cascades, modulation of ion channel function |
Modulation of Gene Expression and Protein Synthesis
The interaction of the methylprednisolone-GR complex with GREs leads to significant changes in the synthesis of proteins that regulate inflammation and immune responses. nih.gov This modulation occurs through two main genomic mechanisms: transactivation and transrepression. wikipedia.org
Transactivation: The GR-complex directly binds to positive GREs to increase the transcription of specific genes. wikipedia.org This leads to the up-regulation and synthesis of anti-inflammatory proteins. A key example is the increased production of Lipocortin-1 (also known as Annexin A1), a protein that inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes. laphil.comnih.gov
Transrepression: The GR-complex can repress the expression of pro-inflammatory genes without directly binding to DNA. wikipedia.org It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). drugbank.comnih.gov By preventing these factors from binding to their target DNA sites, methylprednisolone effectively shuts down the transcription of a wide array of pro-inflammatory genes. wikipedia.orgnih.gov
Studies have shown that methylprednisolone administration leads to widespread changes in the transcriptome, affecting genes involved in inflammation, metabolism, and cellular growth. oup.comresearchgate.net It can also restore protein synthesis in certain tissues following injury, demonstrating its broad impact on cellular function. nih.gov
Cellular Responses: Anti-inflammatory and Immunomodulatory Effects
The molecular events initiated by methylprednisolone translate into a broad range of cellular responses that underpin its potent anti-inflammatory and immunomodulatory effects.
A central aspect of methylprednisolone's anti-inflammatory action is its ability to suppress the production and action of pro-inflammatory cytokines. laphil.com Through the transrepression of transcription factors like NF-κB, it inhibits the genes that code for numerous cytokines involved in initiating and amplifying the inflammatory cascade. wikipedia.orgnih.gov Clinical and experimental studies have demonstrated that methylprednisolone significantly reduces the expression and levels of key pro-inflammatory cytokines. nih.gov
Table of Pro-inflammatory Cytokines Inhibited by Methylprednisolone
| Cytokine | Primary Function in Inflammation | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Master regulator of inflammation, induces fever, apoptosis, and further cytokine release. | nih.govlaphil.comnih.gov |
| Interleukin-1 beta (IL-1β) | Mediates inflammatory response, induces fever and vasodilation. | laphil.com |
| Interleukin-6 (IL-6) | Promotes acute phase response and immune cell differentiation. | frontiersin.org |
| Interleukin-8 (IL-8) | A potent chemoattractant for neutrophils and other granulocytes. | nih.gov |
In parallel with inhibiting pro-inflammatory signals, methylprednisolone actively promotes the synthesis of anti-inflammatory proteins through the process of transactivation. laphil.comwikipedia.org The up-regulation of these proteins helps to resolve inflammation and restore tissue homeostasis.
| Anti-inflammatory Protein | Mechanism of Action | Reference |
| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, blocking the arachidonic acid pathway and reducing the synthesis of prostaglandins and leukotrienes. Also causes detachment of leukocytes from endothelial cells. | laphil.comfrontiersin.org |
| Interleukin-10 (IL-10) | An immunosuppressive cytokine that inhibits the synthesis of pro-inflammatory cytokines by T-cells and macrophages. | drugbank.comfrontiersin.org |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Protects tissues from damage by inhibiting proteases released during inflammation. | wikipedia.org |
| Mitogen-activated protein kinase phosphatase (MAPK phosphatase) | Dephosphorylates and inactivates MAP kinases, which are key components of pro-inflammatory signaling pathways. | wikipedia.org |
Methylprednisolone significantly interferes with the recruitment of leukocytes to sites of inflammation and reduces the associated increase in capillary permeability. drugbank.com It achieves this by:
Downregulating Adhesion Molecules: It reduces the expression of adhesion molecules on the surface of both endothelial cells (e.g., ICAM-1, VCAM-1, E-selectin) and leukocytes (e.g., L-selectin, VLA-4). frontiersin.orgneurology.orgnih.gov This prevents the initial capture, rolling, and firm adhesion of leukocytes to the blood vessel wall, a critical step for their migration into tissues. consensus.appebmconsult.com
Decreasing Capillary Permeability: The short-term effects of corticosteroids include decreased vasodilation and reduced permeability of capillaries, which limits the leakage of plasma and inflammatory mediators into the surrounding tissue. drugbank.com
Demargination of Neutrophils: Methylprednisolone causes a release of neutrophils from the "marginal pool" (those attached to blood vessel walls) into the circulation. ebmconsult.com This is achieved by decreasing the gene transcription of L-selectin, which neutrophils use to attach to the endothelium. ebmconsult.com This contributes to a transient increase in the white blood cell count but reduces the number of cells available to migrate into inflamed tissues. ebmconsult.comebmconsult.com
Effects on Mediator Release (e.g., histamine)
Methylprednisolone suleptanate, a synthetic glucocorticoid, exerts its pharmacological effects through its active metabolite, methylprednisolone. nih.gov Its influence on the release of inflammatory mediators, particularly histamine, is a key aspect of its anti-inflammatory and immunosuppressive properties. patsnap.com The mechanisms are multifaceted, involving both genomic and non-genomic pathways that ultimately alter the function and population of histamine-releasing cells. patsnap.comnih.gov
At the cellular level, methylprednisolone modulates the activity of key immune cells responsible for histamine storage and release, primarily mast cells and basophils. The binding of methylprednisolone to intracellular glucocorticoid receptors leads to changes in gene expression. patsnap.com This results in the suppression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. patsnap.comnih.gov
One of the primary mechanisms by which methylprednisolone reduces histamine levels in the body is by decreasing the number of circulating basophils, which are a major source of histamine in the blood. nih.gov Studies have shown that intravenous administration of methylprednisolone leads to a significant and rapid reduction in basophil counts. This depletion of circulating basophils consequently lowers the total amount of histamine available for release. nih.gov
Furthermore, research indicates that glucocorticoids can inhibit the IgE-dependent release of histamine from human basophils. This effect is observed after a period of preincubation, suggesting a mechanism that likely involves changes in protein synthesis. This inhibition is specific to certain activation pathways, as histamine release stimulated by other agents may not be affected.
While the acute effects on circulating basophils are significant, prolonged exposure to glucocorticoids can lead to a reduction in the number of mast cells in tissues. This is thought to be a primary reason for the reduced histamine release observed with long-term corticosteroid therapy.
The table below summarizes the findings from a study investigating the early effects of a single intravenous injection of methylprednisolone on circulating inflammatory cells and histamine content in atopic subjects.
| Parameter | Mean Percentage Decrease from Baseline (4 hours post-injection) |
|---|---|
| Eosinophil Count | -95% |
| Basophil Count | -72% |
| Leukocyte Histamine Content | -62% |
Preclinical Pharmacokinetic and Biotransformation Research
Prodrug Hydrolysis and Methylprednisolone (B1676475) Formation Kinetics in Biological Systems
The conversion of methylprednisolone suleptanate to its active form, methylprednisolone, is a critical step in its mechanism of action. This hydrolysis is primarily an enzymatic process. In vitro studies using rat blood and liver lysosomes have demonstrated that the conversion of methylprednisolone esters, such as the succinate (B1194679) form, is significantly faster in biological fluids than in a simple buffer solution, indicating enzymatic catalysis. nih.gov For instance, the hydrolysis of methylprednisolone sodium succinate to methylprednisolone is approximately ten times faster in rat blood than in a buffer. nih.gov While direct kinetic data for this compound in preclinical models is limited, the enzymatic nature of this conversion is a key characteristic of this class of prodrugs.
Disposition and Clearance Profiles in Animal Models
The disposition and clearance of methylprednisolone and its prodrugs have been investigated in animal models, primarily using the methylprednisolone sodium succinate form in rats and dogs. These studies provide a foundational understanding of how methylprednisolone esters are handled in vivo.
In rats, both methylprednisolone and its sodium succinate prodrug exhibit high clearance values, with evidence of nonlinear kinetics at higher doses. nih.gov The volume of distribution for both the prodrug and the active drug remains relatively constant with changes in dose. nih.gov A significant finding in rats is the incomplete availability of methylprednisolone from its intravenous sodium succinate prodrug, which is partly attributed to sequential first-pass elimination in the liver. nih.govnih.gov
Studies in dogs have also been crucial in characterizing the pharmacokinetic profile of methylprednisolone prodrugs. Research on methylprednisolone sodium succinate in this model has provided valuable data on its conversion and clearance.
Table 1: Pharmacokinetic Parameters of Methylprednisolone and its Sodium Succinate Prodrug in Rats
| Parameter | Methylprednisolone (MP) | Methylprednisolone Sodium Succinate (MS) |
| Systemic Availability (F) from IV MS | 49-57% nih.gov | N/A |
| Apparent Systemic Clearance (CL) | ~21 mL/min (low dose) nih.gov | High, dose-dependent nih.gov |
| Hepatic Extraction (low dose) | 84% nih.gov | 83% nih.gov |
This table presents data for methylprednisolone and its sodium succinate prodrug in rats, which serves as a relevant model for understanding the disposition of methylprednisolone esters like the suleptanate.
Comparative Pharmacokinetics of this compound versus Other Prodrugs (e.g., Methylprednisolone Sodium Succinate) in Preclinical Models
While direct comparative preclinical studies are scarce, a pilot study in healthy human volunteers provides valuable insights into the relative pharmacokinetic performance of this compound and methylprednisolone sodium succinate. nih.gov This study indicated that this compound results in a faster and slightly more efficient conversion to methylprednisolone compared to the sodium succinate ester. nih.gov
After the first dose, the mean clearance of methylprednisolone was similar for both prodrugs across a range of doses. nih.gov However, upon multiple dosing, the clearance of methylprednisolone increased for both prodrugs, suggesting a potential for auto-induction of metabolism. nih.gov The pharmacokinetic parameters of the prodrugs themselves did not show time-dependent changes. nih.gov
A meta-analysis of various methylprednisolone dosage forms in healthy subjects also highlighted differences in prodrug conversion rates. nih.gov While methylprednisolone sodium succinate showed rapid conversion with a half-life of about 1.7 minutes, this compound had a significantly longer conversion half-life of 2.9 hours. nih.gov This suggests that for the suleptanate prodrug, the rate-limiting step for the appearance of active methylprednisolone in the plasma is the conversion of the prodrug itself. nih.gov
Table 2: Comparative Methylprednisolone Clearance in Healthy Volunteers After First Dose of Different Prodrugs
| Dose | Mean Clearance (L/hr) - Sodium Succinate | Mean Clearance (L/hr) - Suleptanate |
| 40 mg | 19.5 | 20.1 |
| 500 mg | 27.7 | 31.7 |
Data from a study in healthy human volunteers, providing a comparison between the two prodrugs. nih.gov
Factors Influencing Biotransformation Efficiency in Preclinical Models
The efficiency of biotransformation of this compound into methylprednisolone is influenced by several factors, primarily related to the enzymatic systems responsible for its hydrolysis. The primary enzymes involved in the hydrolysis of ester prodrugs are carboxylesterases, which are abundant in the liver, plasma, and other tissues.
Factors that can influence the activity of these enzymes, and therefore the biotransformation efficiency, include:
Species Differences: The expression and activity of carboxylesterases can vary significantly between different animal species, which can lead to differences in the rate and extent of prodrug conversion.
Genetic Polymorphisms: Variations in the genes encoding carboxylesterases could potentially lead to inter-individual differences in biotransformation efficiency.
Enzyme Induction or Inhibition: Co-administration of other drugs that can induce or inhibit carboxylesterase activity could alter the pharmacokinetics of this compound.
Disease States: Pathological conditions, particularly those affecting the liver where a significant portion of biotransformation occurs, could impact the conversion of the prodrug to its active form.
Preclinical Efficacy and Pharmacodynamic Evaluation in Animal Models
Evaluation in Models of Inflammatory Diseases
The anti-inflammatory and bronchodilatory properties of methylprednisolone (B1676475) suleptanate have been demonstrated in several animal models, highlighting its potential for treating inflammatory conditions.
Preclinical data have substantiated the anti-inflammatory effects of methylprednisolone suleptanate in both acute and chronic models of inflammation in species including mice and rats. ebi.ac.uk While specific quantitative data from models such as carrageenan-induced paw edema or adjuvant-induced arthritis are not extensively detailed in the available literature, the compound is recognized for its potent anti-inflammatory activity, a characteristic hallmark of glucocorticoids. ebi.ac.uk
| Animal Model | Key Findings | References |
|---|---|---|
| General Inflammation Models (Mice, Rats) | Demonstrated effective anti-inflammatory activity. | ebi.ac.uk |
The efficacy of this compound in respiratory disease models has been particularly noted for its bronchodilatory effects. In studies involving ovalbumin-sensitized guinea pigs, a well-established model for allergic asthma, this compound demonstrated significant inhibitory effects on antigen-induced bronchoconstriction. ebi.ac.uk
When administered intravenously 10 minutes prior to an antigen challenge, this compound produced an immediate and significant inhibition of the bronchoconstrictive response. ebi.ac.uk Furthermore, pretreatment with the compound was shown to dose-dependently inhibit the increase in ventilation overflow that occurs immediately after antigen exposure. ebi.ac.uk At a dose of 10 mg/kg, it also markedly reduced the incidence of death resulting from anaphylactic shock. ebi.ac.uk
Immunological Disease Models
This compound has also been evaluated in various animal models of immunological diseases, where it has shown promise in modulating the underlying disease processes.
In crescentic-type anti-glomerular basement membrane (anti-GBM) nephritic rats, this compound has demonstrated marked antinephritic actions. ebi.ac.uk The compound's therapeutic effects are attributed to several cellular mechanisms. It has been shown to inhibit the proliferation of mesangial cells and reduce the infiltration of monocytes and macrophages into the glomeruli. ebi.ac.uk Additionally, it is suggested to play a role in inhibiting antibody production, further contributing to its beneficial effects in this model of nephritis. ebi.ac.uk Studies have also confirmed the efficacy of glucocorticoids, including this compound, in reducing proteinuria in anti-GBM nephritic rats. karger.com
| Cellular/Pathological Parameter | Effect of this compound | References |
|---|---|---|
| Mesangial Cell Proliferation | Inhibition | ebi.ac.uk |
| Monocyte/Macrophage Infiltration | Inhibition | ebi.ac.uk |
| Antibody Production | Inhibition (suggested) | ebi.ac.uk |
| Proteinuria | Reduction | karger.com |
This compound has been shown to be effective in a model of Type I hypersensitivity. In guinea pigs, it produced an immediate inhibitory effect on 3-hour and 7-day homologous passive cutaneous anaphylaxis (PCA) reactions when administered 10 minutes before the antigen challenge. researchgate.net This rapid onset of action is a notable feature of the compound.
| Hypersensitivity Model | Animal | Key Finding | References |
|---|---|---|---|
| Passive Cutaneous Anaphylaxis (PCA) | Guinea Pig | Immediate inhibition of 3-hour and 7-day reactions. | researchgate.net |
Information regarding the efficacy of this compound in animal models of Type II, III, and IV hypersensitivity is not extensively covered in the available scientific literature.
Neuroprotective Efficacy in Central Nervous System Injury Models
This compound has been investigated for its neuroprotective capabilities in models of acute injury to the brain and spinal cord.
Traumatic Brain Injury and Cerebroprotective Potency
In a murine model of closed head injury, this compound, also known as U-67590A, demonstrated significant cerebroprotective effects. ebi.ac.ukresearchgate.net A comparative study was conducted to evaluate the relative potency and efficacy of this compound against Methylprednisolone sodium succinate (B1194679) (MPSS) in enhancing early neurological recovery following a severe concussive head injury in mice. ebi.ac.ukresearchgate.net
The study revealed that while both ester prodrugs of methylprednisolone improved early neurologic recovery, this compound was found to be four to eight times more potent than MPSS. ebi.ac.ukresearchgate.net A significant improvement in neurological status, assessed by a grip test at one hour post-injury, was observed with this compound. researchgate.net The maximal efficacy of both compounds was determined to be equivalent. ebi.ac.ukresearchgate.net These findings suggest that the specific ester of methylprednisolone can significantly influence its cerebroprotective potency in the acute treatment of central nervous system injuries. ebi.ac.ukresearchgate.net
Table 1: Comparative Cerebroprotective Potency in a Murine Head Injury Model
| Compound | Observation | Potency Comparison |
|---|---|---|
| This compound (U-67590A) | Produced significant improvement in early neurologic recovery. | 4 to 8 times more potent than MPSS. |
| Methylprednisolone sodium succinate (MPSS) | Enhanced early neurologic recovery. | Required a higher dose to achieve significant improvement. |
Spinal Cord Injury Models
Preclinical investigations into the potential therapeutic application of this compound for spinal cord injury have been undertaken. ebi.ac.ukresearchgate.net These studies are part of a broader effort to assess the compound's efficacy in central nervous system injuries. ebi.ac.uk
Antishock and Vascular Reactivity Modulation in Endotoxemia Models
The efficacy of this compound in managing shock and modulating vascular responses has been evaluated in rat models of endotoxemia. In these studies, endotoxemia was induced to create a state of sustained hypotension and high mortality. Pretreatment with this compound was associated with a restoration of lowered vascular reactivity. ebi.ac.uk
The investigation demonstrated that this compound inhibited the late gradual decrease in blood pressure characteristic of the endotoxemic state, although it did not prevent the initial hypotensive response. ebi.ac.uk Furthermore, the compound was shown to inhibit endotoxemia-induced mortality. ebi.ac.uk In vitro studies on isolated aortas from endotoxemic rats revealed that while contractile responses to certain agents remained suppressed four hours after endotoxin injection in treated rats, these responses were restored within 24 hours. ebi.ac.uk This suggests that the antishock effects of this compound are linked to the restoration of vascular smooth muscle reactivity. ebi.ac.uk
Table 2: Effects of this compound in Endotoxemic Rats
| Parameter | Observation |
|---|---|
| Sustained Hypotension | Inhibited the late gradual decrease in blood pressure. |
| Vascular Reactivity | Restored within 24 hours in isolated aorta. |
| Mortality | Inhibited endotoxemia-induced mortality. |
Stability and Degradation Pathways Research
Photodegradation Mechanisms and Product Identification
Research into the photodegradation of methylprednisolone (B1676475) suleptanate in aqueous solutions has revealed specific pathways and products resulting from exposure to light. In one study, an aqueous solution of methylprednisolone suleptanate was irradiated with white fluorescent light at 2000 lux for 28 days at a constant temperature of 25°C. nih.gov This exposure led to the formation of two major photodegradation products, which were subsequently isolated using preparative high-performance liquid chromatography for structural characterization. nih.gov
The identification of these products suggests a complex rearrangement of the steroidal structure upon light exposure. The formation of these compounds, particularly the 1,11-epoxy analogue, provides strong evidence for the existence of a bicyclo[3.1.0]hex-3-en-2-one intermediate during the photorearrangement of the compound's cross-conjugated dienone system. nih.gov This highly reactive intermediate is believed to be the precursor to the major ketonic and phenolic products observed, which are formed through subsequent transformations and skeletal rearrangements. nih.gov Further experiments showed that irradiating prednisolone (B192156) steroids with a high-pressure mercury lamp could produce these 1,11-epoxy analogues in high yields. nih.gov
Table 1: Major Photodegradation Products of this compound
| Product Name | Chemical Structure |
|---|---|
| Sodium 11β,17α-dihydroxy-5α,6α-dimethyl-21-[[8-[methyl(2-sulfoethyl)amino]-1,8-dioxooctyl]-oxy]-19-norpregna-1(10),3-diene-2,20-dione | A rearranged steroidal structure with altered ring and side-chain configuration. nih.gov |
Hydrolytic Degradation Kinetics and Major Degradation Products (e.g., Methylprednisolone 17-Suleptanate)
The chemical stability of this compound in aqueous solutions is primarily challenged by hydrolytic degradation, which proceeds through two main competing pathways. These pathways lead to the formation of distinct degradation products:
Hydrolysis: Cleavage of the ester bond at the C21 position, releasing the active parent drug, methylprednisolone. nih.govebi.ac.uk
Acyl Migration: An intramolecular rearrangement where the suleptanate side chain migrates from the C21 position to the C17 hydroxyl group, resulting in the formation of the inactive isomer, methylprednisolone 17-suleptanate. nih.govebi.ac.uk
Table 2: Major Hydrolytic Degradation Products of this compound
| Degradation Pathway | Major Product | Description |
|---|---|---|
| Hydrolysis | Methylprednisolone | The active parent steroid, formed by the cleavage of the 21-ester linkage. nih.govebi.ac.uk |
Influence of Environmental Factors on Solution Stability (e.g., Ionic Strength, Micellar Properties)
This compound is a micellar prodrug, and its stability in solution is significantly affected by environmental factors that influence its micellar properties, such as ionic strength and pH. nih.gov The formation of micelles plays a protective role against degradation. Research has demonstrated that the rate of degradation of this compound is different for its monomeric and micellar forms and varies with pH. nih.gov
| pH 2 | - | Degradation rate is higher for the micellar form compared to the monomeric form. nih.gov | Monomeric form is more stable. nih.gov |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Prodrug and Metabolite Quantification in Preclinical Samples (e.g., HPLC-UV, HPLC-MS)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of methylprednisolone (B1676475) suleptanate and its active metabolite, methylprednisolone, in preclinical samples such as plasma and urine. ebi.ac.uk This technique offers the requisite sensitivity and selectivity to differentiate and measure the concentrations of the prodrug and the active drug, which is essential for pharmacokinetic studies.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):
A frequently employed method involves HPLC coupled with ultraviolet (UV) detection. ebi.ac.uk In a notable application, an HPLC-UV assay was developed for the simultaneous determination of methylprednisolone suleptanate and methylprednisolone in human plasma. The detection was carried out at a wavelength of 243 nm. This method was demonstrated to be simple, rapid, and sensitive enough for use in studies.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
For enhanced selectivity and sensitivity, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is also utilized in the analysis of methylprednisolone and its prodrugs in biological matrices. researchgate.net While specific application details for this compound are not extensively published, the use of LC-MS/MS for analyzing related compounds in plasma and urine samples from preclinical studies highlights its importance in modern bioanalysis. researchgate.net
Preclinical pharmacokinetic studies in rats have provided valuable data on the behavior of this compound. The following table summarizes key pharmacokinetic parameters for methylprednisolone following the administration of this compound.
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Conversion Half-life (t1/2) | 2.9 hours | Rat | researchgate.netresearchgate.net |
| Bioavailability (F) | 60 - 73% | Rat | researchgate.net |
| Absorption Rate Constant (ka) - Intramuscular | 96 h⁻¹ | Rat | researchgate.net |
Bioanalytical Method Development and Validation for Research Applications
The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of data from preclinical studies. A robustly validated method provides confidence that the measured concentrations of this compound and methylprednisolone are accurate and precise.
Key validation parameters for bioanalytical methods include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes of interest without interference from other components in the biological matrix.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. For a related corticosteroid, methylprednisolone hemisuccinate, a validated HPLC method showed excellent linearity with a regression coefficient (R²) of 0.9998-0.99999. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For a validated HPLC method for methylprednisolone, the LOD was 143.97 ng/mL and the LOQ was 436.27 ng/mL. nih.gov
Recovery: The efficiency of the extraction process of the analyte from the biological matrix.
Stability: The assessment of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage.
While specific validation data for this compound methods in preclinical research are not extensively detailed in publicly available literature, the principles of method validation are universal and stringently applied in regulated drug development.
Characterization of Degradation Products through Analytical Techniques
Understanding the degradation pathways of a drug candidate is a critical aspect of its development. In the case of this compound, research has been conducted to identify its degradation products, particularly those formed under the influence of light (photodegradation).
A study investigating the photodegradation of this compound in an aqueous solution exposed to fluorescent light identified two major degradation products. ebi.ac.uknih.gov These products were isolated using preparative HPLC and their structures were elucidated. ebi.ac.uknih.gov
The identified photodegradation products are:
Sodium 11 beta,17 alpha-dihydroxy-5 alpha, 6 alpha-dimethyl-21-[[8-[methyl(2-sulfoethyl)amino]-1,8-dioxooctyl]-oxy]-19-norpregna-1(10),3-diene-2,20-dione ebi.ac.uknih.gov
Sodium 1 beta, 11 beta-epoxy-17 alpha-hydroxy-6 alpha-methyl-21-[[8-[methyl(2-sulfoethyl)amino]-1, 8-dioxooctyl]oxy]-19 alpha-pregn-4-ene-2.20-dione ebi.ac.uknih.gov
The formation of these specific products suggests a photorearrangement pathway involving a bicyclo[3.1.0]hex-3-en-2-one intermediate. ebi.ac.uknih.gov This level of detailed characterization is vital for understanding the stability of the drug substance and for developing appropriate storage and handling procedures.
Structure Activity Relationship Sar Studies and Rational Prodrug Design
Correlation of Structural Modifications with Glucocorticoid Receptor Affinity and Activity
The pharmacological effects of corticosteroids like methylprednisolone (B1676475) are mediated through their interaction with intracellular glucocorticoid receptors (GRs). wikipedia.org Methylprednisolone itself is a synthetic glucocorticoid with a high affinity for these receptors, which accounts for its potent anti-inflammatory and immunosuppressive effects. wikipedia.orgnih.govgenome.jp In the context of structure-activity relationships (SAR), the core structure of methylprednisolone is highly optimized for GR binding and activation. aminer.orggoogle.com
The design of methylprednisolone suleptanate focuses on creating a prodrug, a compound that is inactive itself but is converted into the active drug, methylprednisolone, within the body through metabolic processes. nih.govebi.ac.uk The structural modification is the addition of a C21 suleptanate ester, specifically a 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) group. wikipedia.org This modification is not intended to directly interact with the glucocorticoid receptor. Instead, the primary goal is to alter the physicochemical properties of the drug, in this case, to significantly increase water solubility for intravenous administration. wikipedia.orggoogle.com The underlying principle of this prodrug strategy is that the ester linkage will be cleaved in vivo, releasing the parent methylprednisolone, which then exerts its therapeutic effect by binding to the GR. Therefore, the SAR for the prodrug is less about receptor affinity and more about the stability and cleavage characteristics of the ester bond that temporarily masks the active hydroxyl group of the parent steroid.
Impact of Ester Moieties on Prodrug Conversion and Parent Drug Exposure
The nature of the ester moiety at the C-21 position is critical as it dictates the rate and efficiency of the prodrug's conversion back to the active parent drug, thereby controlling the systemic exposure to methylprednisolone. scirp.org this compound was specifically designed as an improved, water-soluble alternative to other ester prodrugs like methylprednisolone sodium succinate (B1194679). wikipedia.org
The conversion of these prodrugs is typically mediated by esterase enzymes present in the plasma and other tissues. scirp.orgmdpi.com The structure of the ester side chain influences its susceptibility to enzymatic hydrolysis. jst.go.jp Clinical pharmacokinetic studies have directly compared different ester prodrugs of methylprednisolone. Research indicates that this compound results in a faster and slightly more efficient conversion to methylprednisolone compared to methylprednisolone sodium succinate. researchgate.netnih.gov This difference in conversion kinetics directly impacts the bioavailability and pharmacokinetic profile of the released methylprednisolone. For instance, the conversion half-life for intravenous this compound is approximately 2.9 hours. researchgate.netresearchgate.net
The table below summarizes pharmacokinetic parameters for various methylprednisolone ester prodrugs, illustrating the impact of the different ester moieties on conversion rates.
| Prodrug | Conversion Half-life (t½) | Route | Key Finding | Reference |
| This compound (MPSP) | 2.9 hours | Intravenous | Faster and more efficient conversion than MPSS. | researchgate.netnih.govresearchgate.net |
| Methylprednisolone Sodium Succinate (MPSS) | 1.7 minutes | Intravenous | Rapid conversion, but less efficient than MPSP. | researchgate.netnih.govresearchgate.net |
| Methylprednisolone Phosphate (B84403) (MPPS) | 3.8 minutes | Intravenous | Rapid conversion. | researchgate.netresearchgate.net |
| Methylprednisolone Hemisuccinate (MPHS) | 16 minutes | Intravenous | Slower conversion compared to succinate and phosphate esters. | researchgate.netresearchgate.net |
This table is interactive. Click on headers to sort.
These findings demonstrate that the suleptanate ester provides a distinct pharmacokinetic profile, influencing how rapidly and completely the active drug becomes available in the system after administration. nih.gov
Rational Design of Corticosteroid Prodrugs for Targeted Delivery and Improved Therapeutic Index
The rational design of corticosteroid prodrugs like this compound aims to address specific challenges associated with the parent drug, ultimately seeking to improve its therapeutic index—the balance between efficacy and toxicity. atsjournals.orgnih.govresearchgate.net The prodrug approach is a versatile strategy to modify a drug's properties in a transient manner. google.comwiley.com
Key objectives in the rational design of corticosteroid prodrugs include:
Enhancing Solubility: A primary driver for the development of this compound was to overcome the poor water solubility of methylprednisolone, creating a formulation suitable for intravenous use. wikipedia.orggoogle.comresearchgate.net
Improving Chemical Stability: Prodrugs can be designed to be more stable in pharmaceutical formulations compared to the parent drug. google.comresearchgate.net
Optimizing Pharmacokinetics: By modifying the ester moiety, designers can control the rate of drug release, potentially extending its duration of action or ensuring more consistent plasma concentrations. wiley.comscience.gov
Targeted Delivery: While not the primary goal for this compound, other corticosteroid prodrugs are designed for targeted delivery. biorxiv.orgnih.gov This can involve creating prodrugs that are activated by specific enzymes found only at the site of inflammation, thereby concentrating the drug's effect and reducing systemic side effects. tandfonline.comglobalresearchonline.net
The design of this compound is an example of a carrier-linked prodrug, where the suleptanate moiety acts as a temporary, non-toxic carrier. google.commdpi.com This carrier is linked to the active drug via a biodegradable ester bond. Once administered, this bond is cleaved, releasing the active methylprednisolone and the inert carrier moiety. This strategic chemical modification successfully addresses a significant formulation challenge without altering the intrinsic activity of the parent corticosteroid. wikipedia.orggoogle.com
Future Directions in Methylprednisolone Suleptanate Research
Exploration of Novel Preclinical Applications and Disease Models
While initially developed for asthma, preliminary preclinical data for methylprednisolone (B1676475) suleptanate indicated its potential for broader applications in immunological diseases. patsnap.comnih.gov Future research should revisit and expand upon these early findings, exploring its efficacy in a wider range of disease models.
Key areas for exploration include:
Autoimmune Disorders: Beyond the initial studies in lupus nephritis, its utility in other autoimmune conditions such as rheumatoid arthritis and lupus warrants further investigation in relevant animal models. patsnap.comnih.govpatsnap.com
Neurological Conditions: Early preclinical studies suggested potential for treating spinal cord injury. nih.gov This could be expanded to other neuroinflammatory and degenerative conditions where potent, targeted anti-inflammatory action is required.
Organ-Specific Inflammation: Preclinical animal models have demonstrated the potential use of methylprednisolone suleptanate for treating nephritis and hypotension. patsnap.comnih.gov Further studies could focus on other organ-specific inflammatory diseases, such as inflammatory bowel disease or autoimmune hepatitis.
The anti-inflammatory and bronchodilatory effects were previously demonstrated in mice, rats, and guinea pig models. patsnap.comnih.gov Future studies should employ a more diverse array of models, including genetically engineered mice that more accurately reflect human disease pathology.
| Potential Preclinical Application | Supporting Evidence/Rationale | Relevant Disease Models |
|---|---|---|
| Immunological Diseases (e.g., Lupus Nephritis) | Demonstrated efficacy in a phase II trial for lupus nephritis patients. nih.gov | MRL/lpr mice, NZB/W F1 mice |
| Spinal Cord Injury | Previous preclinical studies indicated potential. nih.gov | Contusion and compression models in rodents |
| Nephritis | Use demonstrated in animal models. patsnap.comnih.gov | Adriamycin-induced nephropathy, anti-GBM nephritis models |
| Hypotension | Use demonstrated in animal models. patsnap.comnih.gov | Sepsis-induced hypotension models (e.g., CLP) |
Advanced Mechanistic Studies on Glucocorticoid Signaling
The primary mechanism of this compound involves binding to glucocorticoid receptors (GR), which leads to changes in gene expression that suppress the immune system and reduce inflammation. patsnap.com However, the nuances of this interaction and its downstream effects are not fully understood. Advanced mechanistic studies are crucial to elucidate the precise signaling pathways modulated by this specific prodrug.
Future research should focus on:
Receptor Selectivity: Investigating the binding affinity and selectivity of methylprednisolone (the active metabolite) for the glucocorticoid receptor (GR) versus the mineralocorticoid receptor (MR), as activation of MR can have deleterious effects in certain conditions. nih.gov
Genomic vs. Non-Genomic Effects: Differentiating the rapid, non-genomic actions from the slower, genomic effects mediated by changes in gene transcription.
Crosstalk with Other Pathways: Exploring the interaction of GR signaling with other critical pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is known to be involved in glucocorticoid resistance. nih.gov
Cell-Specific Effects: In-depth studies on specific cell types, such as oligodendroglial cells, where methylprednisolone has been shown to reduce proliferation and survival, could reveal mechanisms relevant to neuroinflammatory diseases. mdpi.com This is critical as such effects could undermine the objectives of cell-based therapies for demyelinating diseases. mdpi.com
Utilizing advanced models like zebrafish could provide valuable in vivo insights into GR-mediated gene expression and the role of the MR in regulating GR's transcriptional activity. nih.gov
Development of Next-Generation Methylprednisolone Prodrugs
The development of this compound as a prodrug was aimed at improving upon the properties of the parent compound. Future efforts should focus on creating next-generation prodrugs that offer superior targeting, solubility, and controlled release of methylprednisolone. nih.gov The suleptanate moiety itself can serve as a chemical scaffold for further innovation.
Strategies for developing next-generation prodrugs include:
Targeted Delivery: Designing prodrugs that are selectively activated in specific tissues or cell types to maximize efficacy and minimize systemic side effects. This can be achieved by linking methylprednisolone to ligands that are recognized by specific cell surface receptors or transporters. nih.govnih.gov
Improved Physicochemical Properties: Synthesizing new conjugates to enhance aqueous solubility and permeability. nih.govnih.govnih.gov For instance, creating amino acid and dipeptide prodrugs can improve solubility and potentially utilize peptide transporters for enhanced absorption. nih.govnih.gov
Bypassing Efflux Pumps: Developing prodrugs with a lower affinity for efflux pumps like P-glycoprotein (P-gp), which can otherwise limit intracellular drug concentration and efficacy. nih.govnih.gov
Hydrophilic Linkers: Employing ultra-hydrophilic zwitterionic linkers in prodrug design can significantly improve water solubility and reduce non-specific passive diffusion across cell membranes, leading to better tissue-specific delivery. nih.gov
| Prodrug Strategy | Objective | Example/Approach | Potential Advantage |
|---|---|---|---|
| Amino Acid/Dipeptide Conjugates | Enhance solubility and permeability. nih.govnih.gov | Valine-valine-prednisolone (VVP). nih.gov | Improved absorption, circumvention of P-gp efflux. nih.govnih.gov |
| Tissue-Specific Linkers | Target specific organs like the liver. nih.gov | Bile acid conjugates for hepatocyte-selective delivery. nih.gov | Reduced systemic side effects. nih.govnih.gov |
| Polymeric Conjugates | Increase drug circulation time. nih.gov | Covalent attachment to polymers like PEG. | Reduced administration frequency. nih.gov |
| Hydrophilic Zwitterionic Linkers | Improve water solubility and decrease passive diffusion. nih.gov | CA-CB-DEX (a dexamethasone prodrug). nih.gov | Enhanced transporter-dependent cell selectivity. nih.gov |
Integration of Omics Technologies in Preclinical Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can revolutionize the preclinical study of methylprednisolone prodrugs. nih.gov These high-throughput methods allow for a systematic and comprehensive understanding of the drug's effects at multiple molecular levels. nih.gov
Future research integrating omics could involve:
Transcriptomics (RNA-Seq): To identify the full spectrum of genes whose expression is altered by this compound in different cell types and tissues. This can reveal novel mechanisms of action and off-target effects.
Proteomics: To quantify changes in protein expression and post-translational modifications following drug treatment, providing a functional context to transcriptomic data.
Metabolomics: To analyze how the drug affects metabolic pathways within the cell. This can help identify biomarkers of drug response and toxicity. researchgate.net
Multi-Omics Integration: Combining datasets from different omics platforms to build comprehensive models of the drug's mechanism of action and to identify genetic signatures that underlie disease progression and treatment response. psu.edu
The integration of these technologies into preclinical studies of next-generation methylprednisolone prodrugs will be critical for understanding their biological basis, identifying predictive biomarkers, and ultimately paving the way for more effective and personalized therapies for inflammatory and autoimmune diseases. psu.edu
Q & A
Basic: What experimental parameters should be prioritized when evaluating the efficacy of methylprednisolone suleptanate (MPS) in rodent models of inflammation?
Methodological Answer:
In rodent studies, key parameters include serum cholesterol and creatinine levels (indicators of metabolic and renal toxicity), dosing regimens (e.g., daily vs. intermittent administration), and inflammatory biomarkers (e.g., histamine release in anaphylaxis models). For example, intermittent dosing of MPS (0.25–3.0 mg/kg IV) in nephritic rats showed reduced serum cholesterol (75.0–102.1 mg/dL vs. 132.9–162.0 mg/dL in daily dosing) and creatinine (0.30–0.41 mg/dL vs. 0.42–0.49 mg/dL in controls), suggesting reduced toxicity . Monitor these parameters alongside organ weight changes (e.g., spleen, thymus atrophy) and recovery timelines post-treatment cessation .
Advanced: How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for MPS and its analogs?
Methodological Answer:
Contradictions often arise due to metabolic activation differences. For example, methylprednisolone sulfonate showed no mutagenicity in bacterial Ames tests or mammalian cell assays, while prednisolone farnesylate exhibited weak clastogenicity in vitro . To address discrepancies:
- Use primary cell cultures (e.g., rat hepatocytes) for unscheduled DNA synthesis assays.
- Incorporate metabolic activation systems (e.g., S9 liver fractions) in vitro.
- Compare results across structurally related glucocorticoids (e.g., prednicarbate, prednimustine) to identify structure-activity relationships .
Basic: What are the standard preclinical safety protocols for MPS in repeat-dose toxicity studies?
Methodological Answer:
Follow OECD and NIH guidelines, including:
- Species: Rats, mice, dogs, or rabbits via IV, IM, or SC routes.
- Duration: 30-day reversibility studies (e.g., organ function recovery within 1 month post-treatment) and 52-week chronic toxicity assessments.
- Endpoints: Lymphopenia, adrenal cortex atrophy, hepatic fatty changes, and pancreatic islet enlargement. Note that MPS-induced toxicity (e.g., weight gain suppression) is often reversible within 9 weeks post-treatment .
Advanced: How can researchers differentiate between genomic and non-genomic mechanisms of MPS in acute anaphylaxis models?
Methodological Answer:
MPS exhibits dual inhibitory effects:
- Immediate (non-genomic): Administer MPS 10 minutes before antigen challenge in guinea pigs. Use cycloheximide (a protein synthesis inhibitor) to confirm independence from gene expression. MPS inhibits histamine release from lung fragments without affecting mediator-induced bronchoconstriction .
- Late (genomic): Administer MPS 3–5 hours pre-challenge. Cycloheximide or 17α-methyltestosterone (transcription blocker) will abolish this effect. Compare with methylprednisolone succinate, which lacks immediate action .
Basic: What formulation strategies improve the stability and solubility of MPS as a parenteral prodrug?
Methodological Answer:
- Promoiety design: Sulfonate or amino groups enhance solubility. MPS (Promedrol®) has a sulfonate moiety, increasing solubility 40-fold at 100 mg/mL concentrations.
- pH optimization: Stability studies (pH 4–8) show shelf lives >2 years at 25°C. Use micellar self-association to prevent precipitation of degradation products .
Advanced: How do researchers validate bioequivalence between MPS and other methylprednisolone prodrugs in clinical trials?
Methodological Answer:
- Pharmacokinetic (PK) studies: Compare AUC, Cmax, and Tmax in healthy volunteers. MPS and methylprednisolone succinate showed bioequivalence in asthma trials .
- Pharmacodynamic (PD) endpoints: Measure anti-inflammatory markers (e.g., eosinophil counts) and adrenal suppression rates.
- Statistical rigor: Use crossover designs and non-inferiority margins (e.g., 20% difference in FEV1 improvement) .
Basic: What analytical methods are recommended for quantifying MPS and its metabolites in biological samples?
Methodological Answer:
- HPLC-UV/MS: Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Detect MPS (MW 673.79) and its sodium salt (CAS 90350-40-6) .
- Immunoassays: ELISA kits for methylprednisolone cross-react with MPS but require validation against chromatographic methods .
Advanced: How can contradictory data on MPS efficacy in different inflammatory models be reconciled?
Methodological Answer:
- Model specificity: MPS inhibits cutaneous anaphylaxis (PCA) in guinea pigs but not histamine-induced edema, suggesting selective mast cell stabilization .
- Dose optimization: Lower doses (0.25 mg/kg) may reduce cholesterol elevation while maintaining efficacy.
- Mechanistic overlap: Compare transcriptomic profiles (e.g., NF-κB suppression) across models to identify context-dependent pathways .
Basic: What guidelines govern the reporting of MPS preclinical studies to ensure reproducibility?
Methodological Answer:
Adhere to ARRIVE 2.0 and NIH guidelines:
- Animal details: Strain, sex, age (e.g., Sprague-Dawley rats, 8–10 weeks).
- Dosing: Route (IV vs. oral), vehicle (e.g., saline vs. DMSO), and batch-specific purity (CAS 60239-66-9 vs. 90350-40-6) .
- Statistics: Report power analysis, randomization, and blinding methods .
Advanced: What strategies mitigate organ-specific toxicity (e.g., hepatic, adrenal) during long-term MPS administration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
